molecular formula C5H5ClN2 B13105466 4-Chloro-3-methylpyridazine

4-Chloro-3-methylpyridazine

Cat. No.: B13105466
M. Wt: 128.56 g/mol
InChI Key: VKGLHCKRYGHMLS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridazine (C₅H₅ClN₂) is a heterocyclic aromatic compound featuring a pyridazine core substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. For instance, the synthesis of its positional isomer, 3-chloro-4-methylpyridazine, involves sequential reactions of hydrazine hydrate with citraconic anhydride, followed by chlorination with phosphorus oxychloride (POCl₃) and hydrolysis steps, achieving a 58.5% yield .

Properties

IUPAC Name

4-chloro-3-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLHCKRYGHMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridazine with a chlorinating agent such as trichloroisocyanuric acid in chloroform under reflux conditions . Another method includes the nucleophilic substitution of this compound with appropriate nucleophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridazines .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

  • 3-Chloro-4-methylpyridazine ():
    • Substituents : 3-Cl, 4-CH₃.
    • Synthesis : Multi-step process involving hydrazine, POCl₃, and palladium-catalyzed dechlorination.
    • Key Properties : Yield (58.5%), confirmed via MS and ¹H NMR.
    • Comparison : The swapped positions of Cl and CH₃ alter electronic distribution. The 4-CH₃ group may sterically hinder reactions at the 4-position compared to 4-Cl in the target compound.

Substituent Diversity: Chloro vs. Complex Groups

  • 4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine (): Substituents: 4-CH₂Cl, 6-CHF₂, 3-OCH₃. Synthesis: Reaction in dichloromethane, characterized by MS (m/z 209, 211 [M+H]⁺).

Fused-Ring Derivatives: Enhanced Bioactivity

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine (): Structure: Pyridazine fused with a triazolo ring, 3-(3-methylphenyl) substituent. Key Properties: Single-crystal X-ray data (R factor = 0.050), planar geometry. Comparison: The fused triazolo ring increases rigidity and π-stacking capability, likely enhancing binding to biological targets compared to non-fused analogs.

Functional Group Variations: Hydrazine Derivatives

  • 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (): Substituents: 4-Cl, 5-NHNHCH₃, 2-(4-methylphenyl). Comparison: The hydrazino group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds, unlike the inert chloro group in the target compound.

Industrial Relevance: Dihydropyridazinones

  • 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one (): Structure: Dihydropyridazinone core with ether and methyl groups. Applications: Marketed by Parchem, suggesting industrial use as a pharmaceutical intermediate. Comparison: The ketone group in the dihydropyridazinone ring improves hydrogen-bonding capacity, enhancing solubility in biological matrices.

Data Table: Key Compounds and Properties

Compound Name Substituents/Modifications Molecular Weight Synthesis Yield/Key Data Applications/Properties References
4-Chloro-3-methylpyridazine 4-Cl, 3-CH₃ 128.56 g/mol N/A (inferred) Intermediate, potential agrochemicals -
3-Chloro-4-methylpyridazine 3-Cl, 4-CH₃ 128.56 g/mol 58.5% yield Synthesis intermediate
4-(Chloromethyl)-6-(difluoromethyl)-3-methoxy 4-CH₂Cl, 6-CHF₂, 3-OCH₃ 208.59 g/mol MS m/z 209, 211 [M+H]⁺ Agrochemical precursor
6-Chloro-3-(3-methylphenyl)-triazolo[4,3-b]pyridazine Fused triazolo, 3-(3-methylphenyl) 245.68 g/mol X-ray R factor = 0.050 Bioactive molecules
4-Chloro-2-methyl-dihydropyridazin-3-one Dihydropyridazinone, ether substituent 297.75 g/mol Industrial product Pharmaceutical intermediate

Biological Activity

4-Chloro-3-methylpyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆ClN₃ and a molecular weight of approximately 143.57 g/mol. The compound features a pyridazine ring with a chlorine atom at the 4-position and a methyl group at the 3-position. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its potential as a drug candidate is supported by several studies that explore its effects on different biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, a study published in Inorganic Chemistry highlighted its potential as an antimicrobial agent, suggesting that the chlorine substitution enhances its reactivity and interaction with microbial targets.

Anticancer Potential

The compound's anticancer properties have also been investigated. Research focusing on its mechanism of action revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that this compound inhibited cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin64
Escherichia coli16Ciprofloxacin32
Pseudomonas aeruginosa64Gentamicin128

Case Study: Anticancer Activity

In another study, the compound was tested on human cancer cell lines to evaluate its cytotoxic effects. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported for various cell lines as shown in Table 2.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of these enzymes, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells or disruption of bacterial metabolism.

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